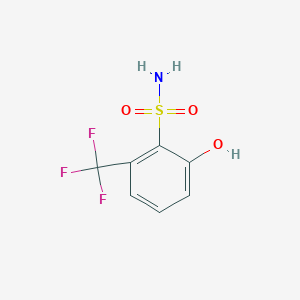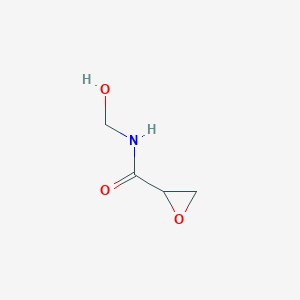
N-(Hydroxymethyl)oxirane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Hydroxymethyl)oxirane-2-carboxamide:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Radziszewski Oxidation: One of the methods to synthesize N-(Hydroxymethyl)oxirane-2-carboxamide involves the Radziszewski oxidation of 3-aryl-2-cyanoacrylamides using hydrogen peroxide and sodium hydroxide or sodium carbonate.
Darzens Reaction: Another method involves the Darzens reaction of α-halogen amides and carbonyl compounds.
Industrial Production Methods: The industrial production of this compound typically involves the oxidative hydrolysis of unsaturated nitriles with hydrogen peroxide under alkaline conditions. This method is favored due to the availability of starting reactants, mild reaction conditions, and high selectivity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(Hydroxymethyl)oxirane-2-carboxamide can undergo oxidation reactions, particularly involving the hydroxymethyl group.
Reduction: The compound can also be reduced, especially at the carboxamide group.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to ring-opening reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or carboxylic acids can be used to open the oxirane ring.
Major Products:
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Products may include primary amines or alcohols.
Substitution: Products may include β-hydroxypropyl esters or other functionalized molecules.
Applications De Recherche Scientifique
Chemistry: N-(Hydroxymethyl)oxirane-2-carboxamide is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of complex molecules.
Biology: The compound has been studied for its potential biological activity, including its role as a plant growth regulator and its antifungal properties .
Medicine: Research has explored its potential as an inhibitor of certain enzymes, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of resins, plasticizers, and other materials .
Mécanisme D'action
The mechanism of action of N-(Hydroxymethyl)oxirane-2-carboxamide involves its ability to undergo nucleophilic substitution reactions. The oxirane ring can be opened by nucleophiles, leading to the formation of various functionalized products. This reactivity is crucial for its biological and industrial applications .
Comparaison Avec Des Composés Similaires
- N-(Hydroxymethyl)-2-methyl-5-nitropyridine-3-carboxamide
- N-(Hydroxymethyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide
- N-(Hydroxymethyl)-3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-carboxamide
Uniqueness: Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it versatile in both research and industrial contexts .
Propriétés
Numéro CAS |
10133-53-6 |
|---|---|
Formule moléculaire |
C4H7NO3 |
Poids moléculaire |
117.10 g/mol |
Nom IUPAC |
N-(hydroxymethyl)oxirane-2-carboxamide |
InChI |
InChI=1S/C4H7NO3/c6-2-5-4(7)3-1-8-3/h3,6H,1-2H2,(H,5,7) |
Clé InChI |
YQJPOLDDGABQSE-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)C(=O)NCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


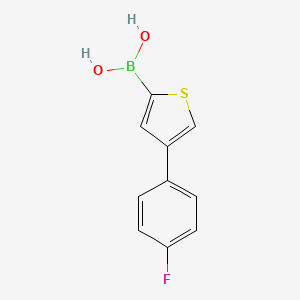
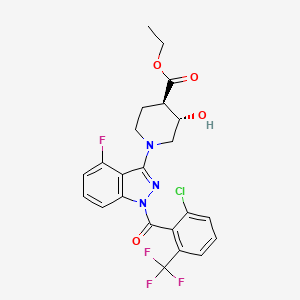

![N-benzyl-N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14071323.png)
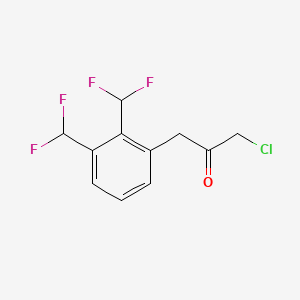
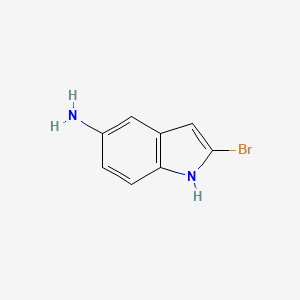


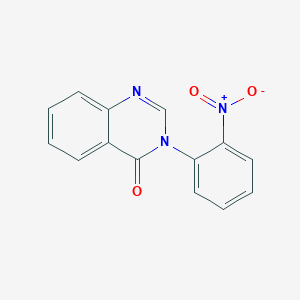
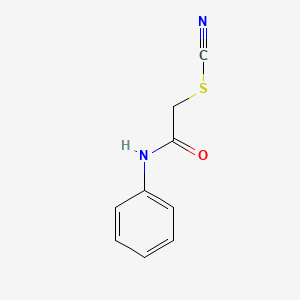
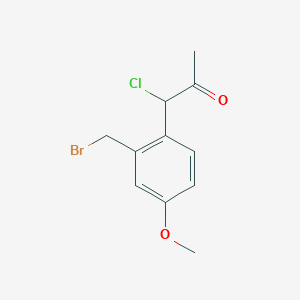
![(1S,3R,4S,5S)-3-amino-4,6,6-trimethylbicyclo[3.1.1]heptan-4-ol](/img/structure/B14071382.png)
![5-Bromo-3-fluoro-2,2-dimethyl-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B14071387.png)
